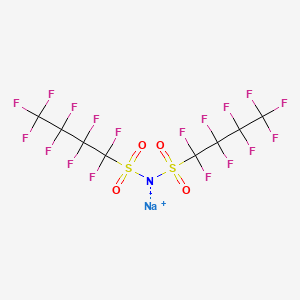

Bis(nonafluorobutanesulfonyl)imide Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(nonafluorobutanesulfonyl)imide Sodium Salt is a chemical compound with the molecular formula C8F18NNaO4S2. It is known for its high thermal stability and unique properties, making it valuable in various scientific and industrial applications. This compound is often used in the field of materials science, particularly in the development of advanced battery technologies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bis(nonafluorobutanesulfonyl)imide Sodium Salt typically involves the reaction of nonafluorobutanesulfonyl fluoride with ammonia to form the corresponding sulfonamide. This intermediate is then reacted with sodium hydroxide to yield the sodium salt. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The final product is often purified through recrystallization or other separation techniques to meet the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

Bis(nonafluorobutanesulfonyl)imide Sodium Salt undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl groups.

Complexation Reactions: The compound can form complexes with various metal ions, which is useful in catalysis and materials science.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases like sodium hydroxide and potassium hydroxide, as well as nucleophiles such as amines and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile under controlled temperatures.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives, while complexation reactions can produce metal-sulfonyl complexes.

Applications De Recherche Scientifique

Battery Technology

One of the primary applications of bis(nonafluorobutanesulfonyl)imide sodium salt is as an electrolyte additive in lithium-ion and sodium-ion batteries. Its presence enhances thermal stability and ionic conductivity, which are critical for improving battery performance.

- Electrolyte Performance : Research indicates that incorporating this compound into battery electrolytes can significantly enhance their ionic conductivity, leading to better charge-discharge efficiency and longer cycle life .

Catalysis

The compound's ability to form stable complexes with metal ions makes it useful in various catalytic processes. It has been investigated for its role in promoting reactions involving transition metals, which can be beneficial for synthesizing complex organic molecules.

- Complexation Reactions : The sulfonyl groups in this compound facilitate the formation of metal-sulfonyl complexes, enhancing the selectivity and efficiency of catalytic reactions.

Materials Science

In materials science, this compound is utilized in developing advanced materials with high thermal stability and chemical resistance.

- Composite Materials : The compound is incorporated into polymer matrices to improve their thermal properties, making them suitable for high-performance applications .

Biological Research

Recent studies have explored the biological activity of this compound, particularly its interactions with proteins and potential therapeutic applications.

- Protein Stability : It has been shown to enhance the stability of certain enzymes, suggesting potential uses in biocatalysis and pharmaceutical formulations .

Electrochemical Applications

A study conducted by Ferreira et al. (2022) demonstrated that this compound improves the stability and performance of lithium-ion batteries by enhancing ionic conductivity.

| Study | Focus | Key Findings |

|---|---|---|

| Ferreira et al. (2022) | Battery Performance | Enhanced ionic conductivity leads to improved battery efficiency. |

| MDPI Review (2024) | Electrolyte Applications | Significant improvements in electrolyte stability when using this compound. |

Toxicological Assessments

Research published by TCI Chemicals (2024) highlighted safety concerns associated with this compound, identifying severe skin burns and eye damage as significant hazards. This emphasizes the need for proper handling protocols when working with this compound.

Mécanisme D'action

The mechanism of action of Bis(nonafluorobutanesulfonyl)imide Sodium Salt involves its ability to stabilize ionic species and enhance the conductivity of electrolytes. The sulfonyl groups in the compound can interact with metal ions, forming stable complexes that facilitate various chemical processes. This interaction is crucial in applications like battery technology, where the compound helps improve the performance and safety of the batteries.

Comparaison Avec Des Composés Similaires

Similar Compounds

Lithium Bis(nonafluorobutanesulfonyl)imide: Similar in structure but contains lithium instead of sodium. It is also used in battery technology for its high ionic conductivity.

Bis(trifluoromethanesulfonyl)imide Sodium Salt: Another related compound with similar applications but different chemical properties due to the presence of trifluoromethanesulfonyl groups.

Uniqueness

Bis(nonafluorobutanesulfonyl)imide Sodium Salt is unique due to its combination of high thermal stability, chemical resistance, and ability to form stable complexes with metal ions. These properties make it particularly valuable in advanced battery technologies and other high-performance applications.

Activité Biologique

Bis(nonafluorobutanesulfonyl)imide sodium salt (commonly referred to as sodium bis(nonafluorobutanesulfonyl)imide or NaNFSI) is a fluorinated ionic liquid that has gained attention due to its unique properties and potential applications in various fields, including electrochemistry and biochemistry. This article provides a detailed overview of its biological activity, focusing on its interactions with biological systems, toxicity, and potential therapeutic applications.

- Molecular Formula : C8F18NNaO4S2

- Molecular Weight : 603.172 g/mol

- CAS Number : 129135-86-0

- Physical Form : Crystalline powder, white color

Biological Activity Overview

The biological activity of sodium bis(nonafluorobutanesulfonyl)imide is influenced by its chemical structure, particularly the presence of fluorinated groups which can affect solubility and reactivity in biological environments. Recent studies have explored its interaction with proteins and cells, revealing both beneficial and adverse effects.

1. Protein Interactions

Research has indicated that sodium bis(nonafluorobutanesulfonyl)imide can interact with various proteins, affecting their stability and activity. For example:

- Lysozyme Stability : Studies show that NaNFSI can enhance the stability of lysozyme in aqueous solutions, potentially improving its enzymatic activity under certain conditions .

- Cytotoxicity : The compound exhibits cytotoxic effects at high concentrations, necessitating careful consideration in its application .

2. Toxicological Profile

The toxicological profile of sodium bis(nonafluorobutanesulfonyl)imide suggests that it can cause severe skin burns and eye damage upon contact. The hazard statements associated with this compound indicate a need for protective measures when handling it in laboratory settings .

Case Study 1: Enhanced Protein Delivery Systems

A study investigated the use of NaNFSI in protein delivery systems. The findings suggested that the ionic liquid could facilitate the encapsulation of proteins, improving their solubility and bioavailability. This is particularly relevant for therapeutic proteins that require stable delivery mechanisms .

Case Study 2: Electrochemical Applications

In electrochemical applications, sodium bis(nonafluorobutanesulfonyl)imide has been explored as an electrolyte additive in lithium-ion batteries. Its unique properties enhance ionic conductivity and stability, making it a promising candidate for improving battery performance .

Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Ferreira et al. (2022) | Protein interactions | NaNFSI enhances lysozyme stability; potential for improved enzymatic activity. |

| MDPI Review (2024) | Electrolyte applications | NaNFSI improves ionic conductivity in battery systems; enhances performance metrics. |

| TCI Chemicals (2024) | Toxicology | Identified severe skin burns and eye damage as significant hazards; emphasizes safety precautions. |

Propriétés

IUPAC Name |

sodium;bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F18NO4S2.Na/c9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIRUZKPVZNREY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F18NNaO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129135-86-0 |

Source

|

| Record name | Sodium Bis(nonafluorobutanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.